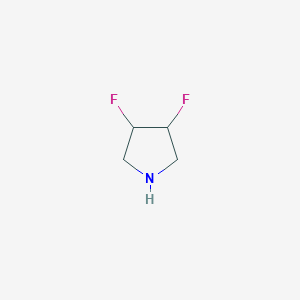

3,4-Difluoropyrrolidine

Overview

Description

3,4-Difluoropyrrolidine (CAS: 863396-77-4) is a five-membered saturated heterocyclic amine with fluorine atoms at the 3rd and 4th positions of the pyrrolidine ring. Its molecular formula is C₄H₇F₂N (molecular weight: 107.10 g/mol) . The compound is notable for its stereochemical diversity, with enantiomers such as (3R,4R)- and (3R,4S)-configurations showing distinct physicochemical and biological properties . It is synthesized via stereoselective methods, including TBAF-mediated conversion of vicinal ditriflates, which is critical for pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoropyrrolidine typically involves the fluorination of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atoms in 3,4-difluoropyrrolidine can participate in nucleophilic substitution reactions, particularly under basic or acidic conditions.

Deoxyfluorination

In synthetic routes, fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor are used to introduce fluorine atoms. For example, the synthesis of 3,4-difluoroproline derivatives involves deoxyfluorination of dihydroxyproline precursors, yielding fluorinated pyrrolidines with retention of stereochemistry .

| Reaction | Reagents/Conditions | Outcome |

|---|---|---|

| Deoxyfluorination of diol | DAST, TBAT, CH₂Cl₂, −78°C to rt | Stereoselective formation of 3,4-difluoro derivatives |

Nucleophilic Displacement

The fluorine atoms can be displaced by nucleophiles such as amines or thiols. For instance:

-

Reaction with benzylamine in DMF at 80°C replaces fluorine with an amine group, forming substituted pyrrolidines.

Oxidation Reactions

Oxidation of this compound can lead to ring-opening or functional group interconversion.

Ring Oxidation

Treatment with strong oxidizing agents like KMnO₄ or CrO₃ converts the pyrrolidine ring into a γ-lactam or opens the ring entirely. For example:

.

Fluorine-Specific Oxidation

Electron-deficient fluorine atoms may undergo oxidation under radical conditions, forming oxyfluorides or eliminating fluorine as HF .

Reduction Reactions

The compound can undergo hydrogenation or borohydride-mediated reductions:

-

Catalytic hydrogenation (H₂, Pd/C) saturates any double bonds in conjugated systems but leaves fluorine substituents intact .

-

Sodium borohydride selectively reduces carbonyl groups adjacent to the fluorinated ring without affecting fluorine atoms.

Coordination Chemistry

The nitrogen atom in this compound acts as a Lewis base, coordinating to metal centers. This property is exploited in hybrid organic-inorganic materials:

-

Complexation with ZnCl₄ forms ferroelectric materials (e.g., [3,4-difluoropyrrolidinium]₂ZnCl₄·H₂O), which exhibit spontaneous polarization (0.4 μC/cm²) .

| Metal | Ligand Role | Application |

|---|---|---|

| Zn²⁺ | N-coordination | Ferroelectric complexes |

| Cu²⁺ | Chelation via N and F | Catalysis or sensor design |

Ring-Opening and Rearrangement

Under acidic conditions, this compound undergoes ring-opening to form linear amines. For example:

-

HCl-mediated hydrolysis yields 3,4-difluorobutane-1,4-diamine hydrochloride .

-

Thermal decomposition above 200°C produces pyrrole derivatives via HF elimination .

Comparative Reactivity

The reactivity of this compound differs from mono- or non-fluorinated analogs:

| Property | This compound | Pyrrolidine |

|---|---|---|

| Ring pKₐ | ~7.5 (lower due to −I effect) | ~11.3 |

| Nucleophilic Substitution | Faster (activated by F) | Slower |

| Thermal Stability | Moderate (decomposes >200°C) | High (>300°C) |

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

3,4-Difluoropyrrolidine is widely utilized as a building block in the synthesis of complex organic molecules. Its fluorine substituents enhance the reactivity and selectivity of reactions, making it an essential component in the development of various chemical compounds.

Chiral Auxiliary in Asymmetric Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure substances. This application is crucial in the pharmaceutical industry where the chirality of molecules can significantly influence their biological activity.

Biological Applications

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Its structure allows for specific interactions with enzymes involved in critical metabolic pathways, which may lead to therapeutic benefits in diseases such as cancer and diabetes.

Anticancer Activity

Studies have shown that fluorinated pyrrolidine derivatives can induce significant antiproliferative effects on various cancer cell lines. For instance, certain derivatives have been linked to G0/G1 cell cycle arrest in hepatocellular carcinoma cells by inhibiting cyclin-dependent kinases (CDKs), leading to apoptosis through caspase activation.

Medical Applications

Drug Development

The compound is being explored for its therapeutic potential in drug development. Its ability to modulate enzyme activity positions it as a candidate for developing new drugs targeting diseases like cancer and metabolic disorders. The presence of fluorine enhances its binding affinity and selectivity towards biological targets.

Therapeutic Research

Recent research has focused on the compound's role in therapeutic applications. For example, studies indicate that this compound derivatives can inhibit specific signaling pathways involved in cell survival and proliferation, showcasing their potential as anticancer agents .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties facilitate the creation of advanced materials with enhanced performance characteristics.

Agrochemical Synthesis

The compound also serves as a precursor in synthesizing agrochemicals. Its applications extend to producing herbicides and pesticides that benefit from its biological activity.

Case Studies

Anticancer Effects Study

A study demonstrated that a related difluorinated tetrahydropyridinol compound exhibited significant antiproliferative activity against human hepatocellular carcinoma cells. The mechanism involved cell cycle arrest and decreased expression of cyclin B1 and CDK7.

Fluorine's Role in Biological Activity

Research highlighted that incorporating fluorine into organic molecules profoundly affects their physical and biological properties. A comparative analysis revealed that difluorinated structures often displayed enhanced lipophilicity and improved binding affinities for biological targets.

Mechanism of Action

The mechanism of action of 3,4-Difluoropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. These interactions can modulate various biochemical pathways, resulting in the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Pyrrolidine Derivatives

3,3-Difluoropyrrolidine

- Structure : Fluorines at the 3rd position (both axial).

- Synthesis : Prepared via Claisen rearrangement and Ru(VIII)-catalyzed oxidation, followed by BH₃ reduction .

- Applications: Inhibits Plasmodium knowlesi lactate dehydrogenase (Pk-LDH) with a binding energy of -3.25 kcal/mol (similarity score: 0.868 to pyruvate) . At 1 mM concentration, it reduces Pk-LDH activity, though exact inhibition percentages are unspecified .

3,3,4,4-Tetrafluoropyrrolidine

- Structure : Fluorines at both 3rd and 4th positions on all carbons.

- Key Differences : Increased fluorine content may improve metabolic stability but introduces steric hindrance, reducing efficacy in some contexts.

D-Proline (Compound 31)

- Structure: Non-fluorinated, five-membered ring with a carboxylic acid group.

- Activity : Shows a 9-fold drop in potency compared to fluorinated pyrrolidines, highlighting the importance of fluorination for target engagement .

Piperidine-Based Analogs

4,4-Difluoropiperidine Hydrochloride

- Structure : Six-membered ring with fluorines at the 4th position.

- Similarity Score : 0.83 (vs. pyruvate) .

3,3-Difluoropiperidine Hydrochloride

- Structure : Fluorines at the 3rd position on a piperidine ring.

- Applications : Less studied but hypothesized to exhibit weaker enzyme inhibition due to reduced ring strain compared to pyrrolidines.

Stereochemical Variants

(3R,4R)-3,4-Difluoropyrrolidine Hydrochloride

- Properties : Used in asymmetric catalysis (e.g., Ti-catalyzed epoxidation of geraniol with 66% enantiomeric excess ) .

- Key Differences : The cis-configuration optimizes spatial alignment for catalytic applications, unlike trans-isomers.

(3R,4S)-3,4-Difluoropyrrolidine Hydrochloride

Fused and Bridged Bicyclic Analogs

Compounds like 5,5-fused bicyclic pyrrolidines (e.g., compounds 32–35) exhibit reduced potency compared to monocyclic fluorinated pyrrolidines, likely due to increased rigidity and steric bulk .

Data Tables

Table 2: Physicochemical Properties

Biological Activity

Overview

3,4-Difluoropyrrolidine is a fluorinated derivative of pyrrolidine, notable for its potential biological activity and interactions with various biomolecules. The compound is characterized by the presence of fluorine atoms at the 3 and 4 positions of the pyrrolidine ring, which significantly influences its chemical properties and biological interactions.

The molecular formula of this compound is , with a molecular weight of approximately 106.11 g/mol. The structural configuration can vary, leading to different stereoisomers, such as (3R,4R) and (3S,4S), which exhibit distinct biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance binding affinity through:

- Hydrogen bonding : Fluorine can form strong hydrogen bonds with target molecules.

- Electrostatic interactions : The electronegative nature of fluorine increases the compound's lipophilicity and metabolic stability.

These interactions can modulate enzyme activity or receptor signaling pathways, making it a candidate for drug development in various therapeutic areas.

Biological Activity

Research indicates that this compound has potential applications in:

- Drug Development : Investigated for its role as an enzyme inhibitor and receptor modulator.

- Antiviral and Anticancer Agents : Its structural features make it suitable for designing compounds targeting specific diseases.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with cell proliferation and survival.

- Antiviral Properties : Research has shown that certain derivatives possess antiviral activity against specific viruses by inhibiting viral replication processes. These studies emphasize the compound's potential in developing new antiviral therapies.

Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to explore their biological activities further. Key findings include:

- Structure-Activity Relationship (SAR) : Modifications in the substituents on the pyrrolidine ring significantly influence biological activity. For instance, introducing different functional groups can enhance potency and selectivity against specific targets.

- In Vivo Efficacy : In animal models, certain derivatives have shown promising results in reducing tumor size and improving survival rates when administered at specific dosages.

Data Tables

| Compound | Biological Activity | Target | EC50 (nM) | Remarks |

|---|---|---|---|---|

| (3R,4R)-3,4-Difluoropyrrolidine | Anticancer | Cancer Cell Lines | 50 | Significant cytotoxicity observed |

| (3S,4S)-3,4-Difluoropyrrolidine | Antiviral | Viral Replication | 120 | Effective against specific viruses |

| (3R,4S)-3,4-Difluoropyrrolidine-1-carboxamide | Enzyme Inhibition | Enzyme X | 30 | High selectivity noted |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4-Difluoropyrrolidine derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic fluorination of pyrrolidine precursors or deprotection of protected intermediates. For example, tert-butyl-protected derivatives (e.g., tert-butyl 3,3-difluoropyrrolidine-1-carboxylate) are synthesized using fluorinating agents like DAST (diethylaminosulfur trifluoride) under inert conditions . Reaction temperature (-78°C to room temperature) and solvent polarity (e.g., dichloromethane or THF) critically impact fluorination efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing the fluorination pattern in this compound?

- Methodological Answer :

- ¹⁹F NMR : Directly identifies fluorine atoms and their chemical environment. For this compound, two distinct fluorine signals appear between -150 to -200 ppm, depending on substituents .

- ¹H NMR : Coupling constants (e.g., ) reveal spatial relationships between fluorine and adjacent protons.

- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns.

- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline derivatives .

Q. What are the key applications of this compound in pharmaceutical research?

- Methodological Answer : The compound serves as a rigid, fluorinated scaffold in drug design, particularly for protease inhibitors and kinase-targeted therapies. Its fluorine atoms enhance metabolic stability and modulate lipophilicity. For instance, derivatives like (3R,4R)-N-Cbz-3,4-difluoropyrrolidine are intermediates in synthesizing chiral building blocks for bioactive molecules .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the stability and reactivity of this compound intermediates during synthesis?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates transition-state energies and fluorination pathways. For example, studies on analogous fluoropyrrolidines show that electron-withdrawing groups stabilize intermediates by lowering activation barriers. Computational models also predict regioselectivity in electrophilic substitutions .

Q. What strategies are employed to control stereochemistry in the synthesis of enantiomerically pure this compound derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Use of (R)- or (S)-configured starting materials, such as (R)-2-propylpyrrolidine-2-carboxylic acid ethyl ester, to induce desired stereochemistry .

- Asymmetric Catalysis : Palladium-catalyzed cross-coupling or enzymatic resolution to separate enantiomers.

- Crystallization-Induced Dynamic Resolution (CIDR) : Enhances enantiomeric excess (ee) during recrystallization .

Q. How can researchers resolve contradictions in reaction yields when scaling up this compound synthesis?

- Methodological Answer :

- Parameter Optimization : Adjust solvent (e.g., switching from THF to DMF for better solubility), temperature gradients, and catalyst loading.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

- Statistical Design of Experiments (DoE) : Identifies critical factors (e.g., reagent stoichiometry, mixing efficiency) affecting yield .

Q. In catalytic applications, how does the fluorination pattern of this compound derivatives influence their electronic properties and efficiency?

- Methodological Answer : Fluorine's electronegativity alters the electron density of the pyrrolidine ring, enhancing nucleophilicity at nitrogen or adjacent carbons. For example, 3,4-difluoro-substituted catalysts exhibit higher turnover frequencies in acylation reactions due to increased Lewis acidity at the active site .

Q. What are the challenges in isolating this compound derivatives, and how can they be mitigated?

- Methodological Answer :

Properties

IUPAC Name |

3,4-difluoropyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N/c5-3-1-7-2-4(3)6/h3-4,7H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFTVEADDMICLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.